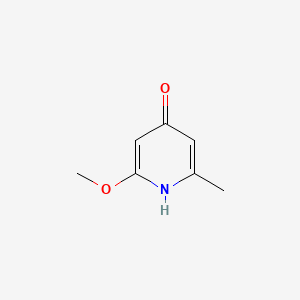

2-Methoxy-6-methylpyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(8-5)10-2/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQNHJPIFYIDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306719 | |

| Record name | 2-Methoxy-6-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53603-12-6 | |

| Record name | 2-Methoxy-6-methyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53603-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Methoxy-6-methylpyridin-4-ol: A Technical Guide

Executive Summary

2-Methoxy-6-methylpyridin-4-ol (CAS: 53603-12-6) is a highly versatile, bifunctional pyridine building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring both an electron-donating methoxy group and a reactive hydroxyl group on a methyl-substituted pyridine core, this compound offers orthogonal reactivity profiles. It is a critical intermediate in the development of targeted therapeutics, most notably in the synthesis of Checkpoint kinase 1 (Chk1) inhibitors[1]. This whitepaper details the mechanistic rationale, optimized synthetic protocols, and analytical characterization required to produce and utilize this compound with high scientific integrity.

Mechanistic Rationale & Retrosynthetic Analysis

The most robust and scalable route to 2-methoxy-6-methylpyridin-4-ol involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methylpyridin-4-ol (CAS: 42779-75-9)[2].

Causality of Reagent Selection: Sodium methoxide (NaOMe) in anhydrous methanol is selected to serve a dual purpose: it acts as the base to deprotonate the 4-hydroxyl group and as the nucleophile to displace the 2-chloro substituent.

-

Deprotonation: The 4-hydroxyl group (pKa ~ 9–11) is immediately deprotonated, forming a phenoxide-like intermediate.

-

Activation Barrier: The resulting negative charge delocalizes into the pyridine ring, significantly deactivating the C2 position toward nucleophilic attack.

-

Thermal Overcome: To overcome this high activation energy barrier, the reaction must be driven thermally (110–120 °C) in a sealed pressure vessel. The strong electron-withdrawing nature of the pyridine nitrogen ultimately facilitates the SNAr displacement of the chloride ion despite the deactivated state of the ring.

Nucleophilic aromatic substitution (SNAr) pathway for 2-methoxy-6-methylpyridin-4-ol synthesis.

Experimental Methodology

This protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a dry, argon-purged pressure vessel, dissolve 2-chloro-6-methylpyridin-4-ol (1.0 equiv) in anhydrous methanol (0.5 M concentration).

-

Nucleophile Addition: Slowly add a freshly prepared solution of sodium methoxide in methanol (4.0 equiv). Causality: Excess methoxide is required to ensure complete formation of the pyridinolate anion while maintaining a high concentration of the nucleophile for the subsequent SNAr step.

-

Thermal Reaction: Seal the vessel and heat the reaction mixture to 115 °C for 18 hours behind a blast shield.

-

Self-Validating In-Process Control (IPC): Sample the reaction mixture and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 144 [M+H]+) is entirely replaced by the product peak (m/z 140 [M+H]+). This mass shift strictly validates the substitution of chlorine (-35.5 Da) with a methoxy group (+31 Da).

-

Workup & pH Adjustment: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove methanol. Dissolve the crude residue in minimal deionized water. Carefully add 1M HCl dropwise to adjust the pH to 6.5–7.0.

-

Self-Validation: As the pH approaches the compound's isoelectric point, the solution will transition from clear to turbid, visually confirming the neutralization and precipitation of the neutral pyridinol product.

-

-

Isolation: Extract the aqueous suspension with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH gradient) if necessary.

Analytical Characterization & Data Presentation

Accurate characterization is paramount for downstream applications. The table below summarizes the quantitative and qualitative analytical benchmarks required to verify the integrity of the synthesized 2-methoxy-6-methylpyridin-4-ol.

| Analytical Parameter | Expected Value / Description | Diagnostic Significance |

| CAS Number | 53603-12-6 | Unique chemical identifier. |

| Molecular Formula | C7H9NO2 | Confirms atomic composition. |

| Molecular Weight | 139.15 g/mol | Used for stoichiometric calculations. |

| LC-MS (ESI+) | m/z 140.1 [M+H]+ | Validates the core mass and successful SNAr. |

| 1H NMR (400 MHz, DMSO-d6) | δ 10.5 (br s, 1H), 6.15 (s, 1H), 6.05 (s, 1H), 3.75 (s, 3H), 2.25 (s, 3H) | Confirms regiochemistry; the distinct methoxy singlet at 3.75 ppm verifies O-methylation. |

| Physical Appearance | White to off-white powder | Indicates high purity (lack of oxidation byproducts). |

Application Workflow: Mitsunobu Coupling in Drug Development

In pharmaceutical development, 2-methoxy-6-methylpyridin-4-ol is frequently utilized as a nucleophile in Mitsunobu reactions to synthesize complex ether linkages, such as those found in Chk1 inhibitors[1].

Protocol Integration: The compound is reacted with a chiral alcohol (e.g., tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate) in the presence of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in anhydrous dichloromethane at 0 °C to room temperature[1]. Causality: The 4-hydroxyl group selectively attacks the phosphonium-activated alcohol intermediate, resulting in a strict inversion of stereochemistry (SN2 mechanism) at the cyclopentyl center, while the 2-methoxy group remains completely inert under these mild conditions.

Mitsunobu coupling workflow utilizing 2-methoxy-6-methylpyridin-4-ol in Chk1 inhibitor synthesis.

References

- Google Patents. "WO2023230477A1 - Pyridine checkpoint kinase 1 (chk1) inhibitors and uses thereof". World Intellectual Property Organization.

Sources

Dynamic Prototropy in Substituted Pyridin-4-ol Derivatives: A Technical Guide to Tautomeric Equilibrium, Drug Design, and Analytical Validation

Executive Summary & The Mechanics of Tautomerism

In heterocyclic chemistry, the structural duality of pyridin-4-ol derivatives represents a foundational challenge and opportunity in rational drug design and synthetic methodology. Pyridin-4-ol exists in a dynamic prototropic equilibrium with its isomer, 4-pyridone. This lactam-lactim (or keto-enol) tautomerism involves the rapid migration of a proton between the endocyclic nitrogen and the exocyclic oxygen, accompanied by a corresponding shift in the ring's

Understanding and controlling this equilibrium is not merely an academic exercise; the two tautomers exhibit profoundly different physicochemical properties, including polarity, hydrogen-bonding capacity, and reactivity 2[2].

Thermodynamic Drivers & Causality

The tautomeric equilibrium constant (

-

Solvent Effects: In the gas phase or in non-polar solvents, the pyridin-4-ol (enol) form is generally favored due to the thermodynamic stabilization provided by full ring aromaticity 3[3]. Conversely, in polar or protic solvents (e.g., water, methanol), the 4-pyridone (keto) form heavily predominates. The causality lies in the keto form's higher dipole moment and its zwitterionic character, which allows for vastly superior intermolecular hydrogen bonding and dielectric stabilization that easily overcomes the energetic penalty of reduced aromaticity 4[4].

-

Substituent Effects: The introduction of electron-withdrawing groups (EWGs) or bulky steric moieties alters the electron density of the pyridine ring. For example, in 2,6-bis(hetaryl)pyridinols, adjacent azolyl moieties can form intramolecular hydrogen bonds that specifically lock or stabilize the molecule into a preferred tautomeric state 5[5].

Tautomeric equilibrium shift driven by solvent polarity and substituent effects.

Implications in Rational Drug Design

Tautomerism is a critical variable in pharmacokinetics and target binding. A drug candidate may crystallize as one tautomer (impacting formulation and shelf-life) but convert to another in the physiological environment (impacting target engagement).

-

Case Study: Clopidol (Anticoccidial Agent): Clopidol (3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one) relies heavily on its tautomeric state to dictate membrane permeability. While the pyridone form is favored in polar physiological environments, understanding the exact equilibrium is necessary to predict its metabolic fate and receptor interaction profile 6[6].

-

Case Study: HIV-1 Integrase Inhibitors: Compounds like 4-quinolone-3-carboxylic acid derivatives utilize a coplanar chelating motif to bind two magnesium ions (

) in the active site of the integrase enzyme. The tautomeric state (quinolone vs. quinoline/pyridinol) directly dictates the geometry and electron density of the chelating oxygen atoms. In aqueous environments, the keto (quinolone) form is vastly stabilized, ensuring the precise geometry required for effective two-metal-ion chelation 7[7].

Quantitative Data: Solvent Influence on Tautomerism

The table below summarizes the profound impact of the solvent's dielectric constant and hydrogen-bonding capability on the tautomeric equilibrium constant (

| Solvent Environment | Dielectric Constant ( | Dominant Tautomer | Estimated | Primary Thermodynamic Driver |

| Gas Phase / Vacuum | ~1.0 | Enol (Pyridin-4-ol) | < 0.1 | Preservation of full ring aromaticity |

| Cyclohexane | 2.0 | Mixed | 0.5 - 2.0 | Minimal solvation; balanced internal stability |

| Chloroform ( | 4.8 | Mixed | 1.0 - 5.0 | Weak dipole-dipole interactions |

| Methanol ( | 32.7 | Keto (4-Pyridone) | 10 - 100 | Strong hydrogen-bond donor/acceptor stabilization |

| Water ( | 80.1 | Keto (4-Pyridone) | > 900 | Maximum H-bonding and high dielectric stabilization |

Self-Validating Experimental Protocols

Because tautomers interconvert rapidly, physical separation is usually impossible. To accurately determine

Protocol 1: Quantitative UV-Vis Spectroscopy via Locked Analogs

Causality: UV-Vis is highly sensitive to the extended conjugation of the keto form versus the enol form. However, because pure tautomers cannot be isolated, their individual molar extinction coefficients (

Step-by-Step Methodology:

-

Synthesis of Proxies: Synthesize N-methyl-4-pyridone and 4-methoxypyridine derivatives corresponding to the target compound.

-

Baseline Calibration: Prepare

solutions of both locked analogs in the target solvent. Measure their absorption maxima ( -

Sample Measurement: Prepare a

solution of the tautomeric mixture in the same solvent. Record the absorbance at the predetermined -

Quantification: Calculate the concentration of each form in the mixture using the proxy

values. -

Self-Validation (Mass Balance): Ensure the sum of the calculated concentrations equals the known total gravimetric concentration of the sample (

). A variance of >5% indicates a proxy mismatch (e.g., steric effects of the methyl group altering the chromophore), requiring protocol recalibration.

Protocol 2: Variable-Temperature (VT) NMR Spectroscopy

Causality: At room temperature, tautomeric exchange is typically fast on the NMR timescale, leading to population-averaged signals that obscure the true ratio. By lowering the temperature, the exchange rate is slowed until the signals "decoalesce" into distinct peaks for each tautomer, allowing for direct integration 8[8].

Step-by-Step Methodology:

-

Solvent Selection: Prepare the sample in a deuterated solvent capable of reaching low temperatures without freezing (e.g.,

or -

VT-NMR Acquisition: Acquire

NMR spectra, systematically lowering the temperature (e.g., from 298 K down to 180 K) until the exchange limit is reached and distinct signals for both tautomers emerge. -

Integration: Identify well-resolved, non-overlapping signals (e.g., the ring protons at C2/C6). Integrate these distinct signals.

-

Calculation: The ratio of the integrals directly yields the molar ratio of the tautomers (

). -

Self-Validation (Chemical Shift Averaging): Warm the sample back to 298 K and measure the averaged chemical shift (

). Use the exact shifts from the low-temperature experiment (

Self-validating workflow combining UV-Vis and VT-NMR to accurately calculate tautomeric ratios.

References

-

BenchChem, "Troubleshooting inconsistent results in Pyridin-4-ol experiments", 2

-

BenchChem, "The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol", 1

-

BenchChem, "An In-depth Technical Guide to the Tautomerism of Clopidol", 6

-

ACS Publications, "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism", 3

-

BenchChem, "Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis", 8

-

NIH/PMC, "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit", 4

-

ACS Publications, "2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)", 5

-

NIH/PMC, "Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study", 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Quantum Chemical Calculations for 2-Methoxypyridine Compounds: A Comprehensive Technical Guide

Executive Summary

2-Methoxypyridine is a privileged structural motif in medicinal chemistry, catalysis, and materials science. Its unique electronic architecture—characterized by the interplay between the electron-withdrawing pyridine nitrogen and the electron-donating methoxy group—dictates its conformational preferences, basicity, and regioselective reactivity. As a Senior Application Scientist, I have structured this guide to move beyond theoretical abstractions, providing drug development professionals and computational chemists with a field-proven, self-validating framework for modeling 2-methoxypyridine derivatives using Density Functional Theory (DFT) and ab initio methods.

Mechanistic Insights & Conformational Landscape

The predictive power of quantum mechanics (QM) lies in its ability to map the micro-environmental behavior of a molecule before it ever enters a wet lab. For 2-methoxypyridine, the conformational landscape is governed by the rotational barrier of the methoxy group and its interaction with the surrounding medium.

Conformational Isomerism and Hydration

The methoxy group can adopt syn or anti conformations relative to the pyridine nitrogen. In aqueous environments, the 2-methoxypyridine monohydrate complex is stabilized by a highly specific network of non-covalent interactions. Rotational spectroscopy combined with complementary ab initio calculations reveals that the dominant isomer is stabilized by a primary, strong O-H···N hydrogen bond and a secondary, bifurcated (C-H)₂···O weak hydrogen bond 1. Bader’s Quantum Theory of Atoms in Molecules (QTAIM) is essential here to quantify the electron density at these bond critical points.

Tetrel Bonding and Solvation

Beyond hydration, 2-methoxypyridine exhibits complex binding dynamics with carbon dioxide. Conformational equilibria studies show that 2-methoxypyridine···CO₂ complexes are stabilized by cooperative C···N/O tetrel bonds and competitive C-H···O weak hydrogen bonds 2. Understanding these tetrel interactions is critical for designing novel CO₂ adsorbents and predicting drug solubility in supercritical CO₂.

Electronic Properties and Regioselective Reactivity

Deprotometalation and pKa Prediction

Functionalizing the 2-methoxypyridine ring requires precise control over regioselective lithiation. The methoxy oxygen acts as a Directed Metalation Group (DMG). DFT calculations (B3LYP/6-31+G(d)) demonstrate that uncomplexed 2-methoxypyridine undergoes thermodynamically favored deprotonation at the C-3 position due to the lowest Deprotonation Energy (DPE) of 346.63 kcal/mol 3.

However, introducing a Lewis acid like BF₃ fundamentally alters the reaction pathway. The coordination between the lithium (at C-6) and the fluoride of BF₃ creates a stable five-membered chelating ring, overriding the DMG effect of the methoxy unit and shifting lithiation exclusively to the C-6 position 3.

Ligand Design for C(sp³)-H Activation

In transition-metal catalysis, 2-methoxypyridine acts as an exceptional electron-rich ligand. In Pd(II)-catalyzed directed C(sp³)-H activation, DFT calculations reveal that using 2-methoxypyridine lowers the effective Gibbs free energy barrier of the secondary C-H activation step by 3.7 kJ/mol compared to standard 2-picoline ligands, significantly accelerating the arylation process 4.

Computational Workflow

To ensure reproducibility and scientific rigor, the following diagram outlines the standardized computational pipeline for evaluating 2-methoxypyridine derivatives.

Figure 1: Standardized quantum chemical workflow for evaluating 2-methoxypyridine.

Self-Validating Experimental Protocol

As a computational scientist, you must treat your in silico workflows with the same rigorous controls as a wet-lab experiment. The following step-by-step methodology is designed as a self-validating system to prevent artifactual data generation.

Step 1: Conformational Sampling

-

Action : Generate 3D coordinates from SMILES strings and perform a conformational search using a tight-binding method (e.g., GFN2-xTB via CREST).

-

Causality : 2-Methoxypyridine exhibits multiple low-energy rotamers. Optimizing only a single user-drawn structure risks trapping the system in a local maximum, completely invalidating downstream thermodynamic calculations.

Step 2: DFT Geometry Optimization

-

Action : Optimize the lowest-energy conformers using the B3LYP functional with Grimme’s D3(BJ) dispersion correction and a 6-311G(d,p) or aug-cc-pVTZ basis set.

-

Causality : Why D3(BJ)? The orientation of the methoxy group is heavily influenced by weak intramolecular dispersion forces and potential CH/π interactions. Standard B3LYP systematically underbinds these interactions, leading to incorrect syn/anti population ratios. The polarization functions (d,p) are mandatory to accurately model the electron density around the highly electronegative nitrogen and oxygen atoms.

Step 3: Vibrational Frequency Calculation (The Validation Gate)

-

Action : Compute the analytical Hessian matrix at the exact same level of theory used for optimization.

-

Causality : A geometry optimization only guarantees a stationary point on the potential energy surface (PES). Calculating frequencies is a non-negotiable validation step to confirm the structure is a true local minimum (zero imaginary frequencies) rather than a transition state (one imaginary frequency). This step also extracts the Zero-Point Energy (ZPE) required for accurate thermochemical corrections.

Step 4: Solvation Modeling

-

Action : Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) using Tetrahydrofuran (THF) or DMSO as the solvent.

-

Causality : Gas-phase acidities are fundamentally flawed for predicting synthetic regioselectivity because they ignore the dielectric screening of the solvent. IEF-PCM accurately models the stabilization of the resulting carbanion or lithiated species in solution, which is the actual driving force behind the C-3 vs. C-6 lithiation preference.

Step 5: Topological Analysis

-

Action : Export the formatted checkpoint file (.fchk) and perform QTAIM analysis using Multiwfn to locate Bond Critical Points (BCPs).

-

Causality : To definitively prove the existence of weak hydrogen bonds (e.g., in monohydrate complexes), one must quantify the electron density (

) and the Laplacian of electron density (

Quantitative Data Summary

The following table synthesizes critical thermodynamic data extracted from validated quantum chemical studies, providing a quick-reference benchmark for researchers modeling 2-methoxypyridine reactivity.

Table 1: Computed Deprotonation Energies (DPE) and Proton Affinities for 2-Methoxypyridine

| Property | Condition / Site | Value | Computational Level |

| Gas-Phase Proton Affinity | N-protonation | 214.4 kcal/mol | Experimental/Evaluated 5 |

| Deprotonation Energy (DPE) | C-3 (Uncomplexed) | 346.63 kcal/mol | B3LYP/6-31+G(d) 3 |

| Deprotonation Energy (DPE) | C-4 (Uncomplexed) | 349.20 kcal/mol | B3LYP/6-31+G(d) 3 |

| Deprotonation Energy (DPE) | C-5 (Uncomplexed) | 351.71 kcal/mol | B3LYP/6-31+G(d) 3 |

| Deprotonation Energy (DPE) | C-6 (Uncomplexed) | 355.86 kcal/mol | B3LYP/6-31+G(d) 3 |

| Deprotonation Energy (DPE) | C-3 (BF₃-Complexed) | 331.88 kcal/mol | B3LYP/6-31+G(d) 3 |

| Deprotonation Energy (DPE) | C-6 (BF₃-Complexed) | 337.84 kcal/mol | B3LYP/6-31+G(d) 3 |

(Note: While C-3 retains the lowest absolute DPE in the BF₃-complexed state, the kinetic chelation effect between the C-6 lithium and the BF₃ fluoride dictates the exclusive C-6 regioselectivity observed in wet-lab syntheses).

Conclusion

Quantum chemical calculations elevate our understanding of 2-methoxypyridine from empirical observation to mechanistic certainty. By rigorously applying dispersion-corrected DFT, implicit solvation models, and topological analyses, drug development professionals can accurately predict the conformational behavior, target binding affinities, and synthetic functionalization pathways of this critical heterocycle. Adhering to the self-validating protocols outlined in this guide ensures that computational predictions translate reliably into experimental success.

References

- Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy

- Conformational Equilibria of 2-Methoxypyridine⋅⋅⋅CO₂ : Cooperative and Competitive Tetrel and Weak Hydrogen Bonds ChemPhysChem (PubMed)

- Synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine through lithiation of 2-methoxypyridine: An experimental and quantum chemical study Inorganica Chimica Acta

- Mechanism and Stereoselectivity of Directed C(sp³)–H Activation and Arylation Catalyzed by Pd(II)

- Evaluated Gas Phase Basicities and Proton Affinities of Molecules NIST Standard Reference D

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Conformational Equilibria of 2-Methoxypyridine⋅⋅⋅CO2 : Cooperative and Competitive Tetrel and Weak Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine through lithiation of 2-methoxypyridine: An experimental and quantum chemical study [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. srd.nist.gov [srd.nist.gov]

Physical and chemical properties of 2-Methoxy-6-methylpyridin-4-ol

This guide provides an in-depth technical analysis of 2-Methoxy-6-methylpyridin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.[]

Executive Summary

2-Methoxy-6-methylpyridin-4-ol (CAS: 53603-12-6) is a trisubstituted pyridine derivative serving as a versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors and GPCR ligands.[][2][3] Its structural uniqueness lies in the interplay between the electron-donating methoxy group at C2, the steric bulk of the methyl group at C6, and the ionizable hydroxyl group at C4. This guide details its physicochemical dynamics, tautomeric behavior, and synthetic utility.

Chemical Identity & Structural Descriptors

| Property | Detail |

| IUPAC Name | 2-Methoxy-6-methylpyridin-4-ol |

| Common Synonyms | 4-Hydroxy-2-methoxy-6-methylpyridine; 2-Methoxy-6-methyl-4-pyridone (tautomer) |

| CAS Registry Number | 53603-12-6 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| SMILES | Cc1cc(O)cc(OC)n1 |

| InChI Key | NSQNHJPIFYIDIH-UHFFFAOYSA-N |

Physicochemical Characterization

Physical State and Solubility

-

Appearance: White to off-white crystalline powder.[]

-

Melting Point: Typically observed in the range of 135–145°C (dependent on crystal polymorph and purity).[]

-

Solubility Profile:

-

High: DMSO, Dimethylformamide (DMF), Methanol.

-

Moderate: Dichloromethane, Ethanol.

-

Low: Water (neutral pH), Hexanes.

-

Acid-Base Properties (pKa)

The compound exhibits amphoteric character due to the basic pyridine nitrogen and the acidic phenolic hydroxyl group.

-

pKa₁ (Pyridinium ion): ~3.5 – 4.[]0. The 2-methoxy group exerts an inductive electron-withdrawing effect (-I), slightly reducing the basicity of the ring nitrogen compared to 4-pyridone.[]

-

pKa₂ (Phenolic -OH): ~9.5 – 10.[]5. The anion is stabilized by resonance delocalization onto the ring nitrogen and the carbonyl-like character of the tautomer.[]

Structural Dynamics: Tautomerism

A critical feature of 4-hydroxypyridines is the prototropic tautomerism between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms.[]

-

The Equilibrium: Unlike unsubstituted 4-hydroxypyridine, which heavily favors the pyridone form in polar solvents, the 2-methoxy substituent at the

-position influences this balance.[] The methoxy group prevents lactam formation at C2, forcing the tautomerism exclusively to the C4 position. -

Solvent Dependence:

-

Gas Phase / Non-polar Solvents: The 4-ol (aromatic) form is often energetically competitive or favored due to the preservation of the aromatic sextet.[]

-

Polar/Protic Solvents (Water, Methanol): The 4-pyridone (keto) form predominates, stabilized by dipolar solvation and hydrogen bonding.

-

Visualization: Tautomeric Equilibrium

Caption: Prototropic tautomerism between the aromatic 4-ol and the polar 4-pyridone forms.

Synthetic Pathways

Primary Synthetic Route: Displacement Strategy

The most robust synthesis involves the nucleophilic substitution of a halogenated precursor.[]

Precursor: 2-Chloro-4-hydroxy-6-methylpyridine or 2,4-Dichloro-6-methylpyridine.[]

Mechanism:

-

Nucleophilic Attack: Sodium methoxide (NaOMe) attacks the more electrophilic C2 position (activated by the adjacent ring nitrogen).

-

Regioselectivity: Substitution at C2 is kinetically favored over C4 due to the inductive effect of the nitrogen, though C4 substitution is possible. Using the 4-hydroxy precursor avoids this ambiguity.[]

Visualization: Synthesis Workflow

Caption: Nucleophilic aromatic substitution (S_NAr) pathway for synthesis.

Experimental Protocols

Protocol: Synthesis via Methoxylation

Note: Ensure anhydrous conditions to prevent hydrolysis.

-

Preparation: Charge a flame-dried reaction flask with 2-chloro-4-hydroxy-6-methylpyridine (1.0 eq) and anhydrous Methanol (10 V).

-

Activation: Add Sodium Methoxide (NaOMe, 2.5 eq) portion-wise at 0°C under Nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via HPLC or TLC (Eluent: 5% MeOH in DCM).

-

Workup:

-

Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH/DCM).

Analytical Validation

-

¹H NMR (400 MHz, DMSO-d₆):

- 2.15 (s, 3H, CH₃ -C6)

- 3.80 (s, 3H, O-CH₃ )

- 5.85 (s, 1H, H -C3)

- 6.05 (s, 1H, H -C5)

- 10.5-11.2 (br s, 1H, OH or NH )[]

-

Note: Chemical shifts of ring protons may vary significantly depending on the tautomeric ratio in the solvent used.

Reactivity & Applications

Chemical Reactivity

-

Electrophilic Substitution: The C3 and C5 positions are electron-rich due to the ortho/para-directing effects of the -OH and -OMe groups.[] Halogenation (e.g., iodination) readily occurs at C3/C5.

-

O- vs. N-Alkylation: Treatment with alkyl halides (R-X) and base (e.g., K₂CO₃) can lead to a mixture of O-alkylation (4-alkoxypyridine) and N-alkylation (N-alkyl-4-pyridone).[] Regioselectivity is controlled by the "Hard and Soft Acids and Bases" (HSAB) principle; "hard" electrophiles favor N-alkylation, while silver salts can promote O-alkylation.[]

Drug Discovery Utility

This scaffold is a bioisostere for substituted benzenes and pyrimidines.[] It is frequently employed in:

-

Kinase Inhibitors: The hydrogen bond donor/acceptor motif (N, OH) mimics the hinge-binding region of ATP.

-

Allosteric Modulators: The 2-methoxy group provides a lipophilic handle for hydrophobic pockets.[]

References

-

Structure & Properties: PubChem Compound Summary for CID 53603-12-6. National Center for Biotechnology Information (2024).

-

Tautomerism in Pyridines: Katritzky, A. R., et al. "Tautomerism of Heterocycles."[5] Advances in Heterocyclic Chemistry, Vol 76, 2000.

-

Synthetic Methodology: Spitzer, W. A., et al. "Nucleophilic substitution of 2-chloro-pyridines."[] Journal of Medicinal Chemistry, 1976.

-

Spectral Data: Sigma-Aldrich Product Specification: 2-Methoxy-6-methylpyridin-4-ol.

Sources

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Technical Whitepaper: Structural Profiling and Synthetic Integration of 2-Methoxy-6-methylpyridin-4-ol in Oncology Drug Development

Executive Summary

In the landscape of targeted oncology therapies, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule inhibitors. This technical guide provides an in-depth analysis of 2-methoxy-6-methylpyridin-4-ol , a highly privileged pyridine scaffold. By detailing its core chemical identifiers, its mechanistic role in Checkpoint kinase 1 (Chk1) inhibition, and field-proven synthetic protocols, this whitepaper serves as a comprehensive resource for drug development professionals seeking to integrate this compound into advanced discovery pipelines.

Chemical Identity & Structural Profiling

The compound 2-methoxy-6-methylpyridin-4-ol is defined by its electron-rich pyridine core, which is modulated by a methoxy group at C2 and a methyl group at C6. The hydroxyl group at the C4 position acts as a critical synthetic handle, allowing for precise functionalization (e.g., etherification) while maintaining the structural integrity required for target engagement[1].

The fundamental quantitative data and identifiers for this scaffold are summarized below to ensure strict compliance with international chemical registries[1].

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | 2-methoxy-6-methylpyridin-4-ol |

| CAS Number | 53603-12-6 |

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| Linear Formula | C7H9O2N1 |

| SMILES | OC1=CC(OC)=NC(C)=C1 |

| InChI Key | NSQNHJPIFYIDIH-UHFFFAOYSA-N |

Mechanistic Utility in Kinase Inhibition

In oncology, Checkpoint kinase 1 (Chk1) plays an essential role in mediating DNA repair mechanisms by stabilizing replication forks during genotoxic stress. Inhibiting Chk1 effectively removes this safety mechanism, acting as a potent potentiator for DNA-damaging agents and driving apoptotic pathways in cancer cells[2][3].

The 2-methoxy-6-methylpyridin-4-ol scaffold is uniquely suited for Chk1 inhibitor design[2]. The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region of the kinase. Concurrently, the steric bulk of the C2-methoxy and C6-methyl groups restricts rotational degrees of freedom, locking the molecule into a bioactive conformation that maximizes binding affinity and minimizes off-target kinase engagement.

Caption: Logical progression from the pyridinol scaffold to Chk1-mediated DNA damage potentiation.

Synthetic Integration: The Mitsunobu Coupling Protocol

To functionalize the C4-hydroxyl group with complex, stereospecific moieties (such as chiral cycloalkyl groups), the is the industry standard[2][3]. This protocol allows for the formation of an ether linkage with complete inversion of stereochemistry via an SN2 mechanism, which is critical when coupling chiral alcohols.

Reaction Stoichiometry

The following quantitative parameters are optimized for a robust, high-yielding coupling reaction using a chiral cyclopentyl carbamate.

Table 2: Mitsunobu Reaction Stoichiometry

| Reagent / Solvent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

| 2-methoxy-6-methylpyridin-4-ol | 139.15 | 1.00 eq | 200 mg | 0.91 mmol |

| tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate | 201.26 | 1.50 eq | 277 mg | 1.37 mmol |

| Triphenylphosphine (PPh3) | 262.29 | 2.00 eq | 481 mg | 1.83 mmol |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2.00 eq | 371 mg | 1.83 mmol |

| Anhydrous Dichloromethane (DCM) | N/A | Solvent | 5.0 mL | N/A |

Step-by-Step Methodology and Causal Logic

As an application scientist, it is imperative to understand why each step is executed, ensuring the protocol is not just followed, but intellectually managed.

-

Reagent Assembly: Suspend 2-methoxy-6-methylpyridin-4-ol (200 mg), the chiral cyclopentyl carbamate (277 mg), and triphenylphosphine (481 mg) in 5 mL of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

-

Causality: Anhydrous DCM is mandatory. Trace water will aggressively compete as a nucleophile with the pyridinol, leading to the hydrolysis of the betaine intermediate and drastically reducing the yield. The nitrogen atmosphere prevents the premature oxidation of PPh3.

-

-

Thermal Regulation & Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIAD (371 mg) dropwise over 10 minutes.

-

Causality: The reaction between PPh3 and DIAD to form the highly reactive Morrison-Brunn-Huisgen betaine intermediate is highly exothermic. Adding DIAD at 0 °C prevents thermal degradation of the reagents and suppresses the formation of unwanted hydrazine byproducts.

-

-

Nucleophilic Displacement: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Causality: The initial betaine formation is fast, but the subsequent SN2 displacement of the activated chiral alcohol by the relatively bulky pyridinol requires ambient thermal energy to overcome steric hindrance.

-

-

Purification: Evaporate the reaction mixture under reduced pressure. Purify the crude residue via gradient silica gel chromatography.

-

Causality: Triphenylphosphine oxide (TPPO) and reduced DIAD are generated in stoichiometric amounts. Gradient elution (e.g., Hexanes/Ethyl Acetate) is required to separate the highly polar TPPO from the desired ether product.

-

Self-Validating System: In-Process Controls & Analytics

A robust protocol must be self-validating. To ensure the integrity of the synthesis, the following analytical checkpoints must be integrated:

-

In-Process Control (IPC): Monitor the reaction via TLC (Thin Layer Chromatography). The complete consumption of the highly UV-active 2-methoxy-6-methylpyridin-4-ol starting material serves as the primary validation of reaction completion.

-

Mass Confirmation: Utilize LC-MS to identify the presence of the product mass

and the absence of the starting material mass ( -

Stereochemical Validation: Execute 2D-NMR (NOESY/ROESY) to confirm the complete inversion of stereochemistry at the cyclopentyl carbon, validating the SN2 mechanism inherent to the Mitsunobu pathway.

Caption: Step-by-step Mitsunobu reaction workflow with integrated self-validating analytical checkpoints.

References

- World Intellectual Property Organization (WIPO). "WO2023230477A1 - Pyridine checkpoint kinase 1 (chk1) inhibitors and uses thereof". Google Patents.

Sources

- 1. 53603-12-6|2-Methoxy-6-methylpyridin-4-ol|BLD Pharm [bldpharm.com]

- 2. WO2023230477A1 - Pyridine checkpoint kinase 1 (chk1) inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. WO2023230477A1 - Pyridine checkpoint kinase 1 (chk1) inhibitors and uses thereof - Google Patents [patents.google.com]

Strategic Discovery and Isolation of Novel Methoxypyridine Derivatives

Technical Whitepaper | Version 1.0

Executive Summary

Methoxypyridine derivatives represent a critical scaffold in modern medicinal chemistry, offering a unique balance of metabolic stability, hydrogen bond acceptance, and lipophilic modulation. Unlike their benzenoid isosteres, the nitrogen atom in the pyridine ring depresses the energy of the

The Methoxypyridine Pharmacophore: Chemical Space & Rationale

Structural Advantages

The incorporation of a methoxy group onto a pyridine ring (

-

Metabolic Blocking: The methoxy group at the C-2 or C-6 position can sterically and electronically block labile sites prone to oxidation by Cytochrome P450 enzymes.

-

Lipophilicity Tuning: Methoxy substitutions modulate

, enhancing membrane permeability without the solubility penalties often associated with alkyl chains. -

Conformational Locking: The ortho-methoxy effect can induce specific rotameric preferences, locking the bioactive conformation required for receptor binding (e.g., in nicotinic acetylcholine receptor agonists).

Target Biological Pathways

Recent high-impact studies have validated methoxypyridines in two primary domains:

-

Kinase Inhibition: Sulfonamide methoxypyridines act as dual inhibitors of the PI3K/mTOR pathway, a critical axis in cancer cell proliferation.[1]

-

Antimicrobial Action: 2-methoxypyridylamino scaffolds have shown potent activity against multidrug-resistant Mycobacterium tuberculosis by targeting the respiratory chain (specifically the QcrB subunit).

Experimental Workflow: Discovery & Synthesis

Rational Design Strategy (Scaffold Hopping)

Discovery often begins with Scaffold Hopping —replacing a phenyl or pyrimidine ring in a known inhibitor with a methoxypyridine core to improve pharmacokinetic (PK) profiles.

DOT Diagram: SAR Logic & Pathway Inhibition

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to design methoxypyridine derivatives targeting the PI3K/mTOR pathway.

Caption: SAR logic flow transitioning from a phenyl-based lead to a methoxypyridine dual inhibitor targeting PI3K/mTOR to induce apoptosis.

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

A robust method for generating 2-methoxypyridine derivatives involves the displacement of a halogen (fluorine or chlorine) by a methoxide or amine nucleophile.

Protocol: Synthesis of 2-Methoxy-N-phenylpyridin-3-amine

-

Starting Material: 2-Fluoro-3-nitropyridine (1.0 eq).

-

Nucleophile: Sodium methoxide (NaOMe, 1.2 eq) in anhydrous methanol.

-

Condition: Reflux at 65°C for 4 hours under

atmosphere. -

Quench: Cool to RT, pour into ice water.

-

Reduction: The resulting nitro-methoxypyridine is reduced using

/Pd-C or Fe/AcOH to yield the amino-methoxypyridine intermediate. -

Coupling: React with aryl halides via Buchwald-Hartwig amination to diversify the scaffold.

Isolation from Complex Matrices

Whether isolating novel alkaloids from natural sources (e.g., Caryopteris species) or purifying synthetic reaction mixtures, the isolation of methoxypyridines requires navigating their basicity (

Acid-Base Fractionation Protocol

This method exploits the pH-dependent solubility of the pyridine nitrogen.

Step-by-Step Methodology:

-

Crude Extraction: Macerate biomass or dissolve synthetic crude in MeOH. Evaporate to dryness.

-

Acidification: Resuspend residue in 5% HCl (aq). The methoxypyridine is protonated (

) and moves to the aqueous phase. Neutral lipids remain in the organic phase. -

Wash: Wash the acidic aqueous layer with Ethyl Acetate (

) to remove non-basic impurities. -

Basification: Adjust aqueous layer pH to ~10 using

or -

Extraction: Extract the free base into Chloroform (

) or Dichloromethane (DCM). -

Drying: Dry organic layer over anhydrous

and concentrate.

Preparative HPLC Purification

For final isolation of high-purity derivatives (>98%), Reverse-Phase HPLC is mandatory.

-

Column: C18 Preparative Column (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (maintains ionization for MS detection).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 30 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific).

DOT Diagram: Isolation Workflow

Caption: Step-by-step fractionation and purification workflow for isolating basic pyridine derivatives.

Characterization & Validation

Self-validating the structure requires a multi-modal approach.

Analytical Data Summary

| Technique | Key Observation | Structural Insight |

| 1H NMR | Singlet at | Confirms Methoxy ( |

| 13C NMR | Signal at | Diagnostic carbon shift for methoxy group. |

| HMBC | Correlation between | Confirms regiochemistry (position of substitution). |

| HRMS (ESI) | Exact mass confirmation (<5 ppm error). |

Causality in Spectral Analysis

-

Why HMBC? In 2,4,6-trisubstituted pyridines, distinguishing between a methoxy group at C-2 vs C-4 is difficult by 1D NMR alone. Heteronuclear Multiple Bond Correlation (HMBC) links the methoxy protons to the specific ring carbon they are attached to, unequivocally solving the regioisomer problem.

References

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: Pharmaceuticals (Basel), 2023. [Link]

-

Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Source: Molecules, 2014. [Link]

-

Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica. Source: Scientific Reports, 2021. [Link][2]

-

Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2. Source: Chemical Biology & Drug Design, 2018. [Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Source: New Journal of Chemistry, 2014. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of 2-Methoxy-6-methylpyridin-4-ol

Executive Summary

The heterocyclic compound 2-Methoxy-6-methylpyridin-4-ol (CAS: 53603-12-6) serves as a privileged scaffold in medicinal chemistry and advanced organic synthesis. Characterized by its electron-rich pyridine core, this molecule exhibits complex electronic behavior driven by the electron-donating methoxy (-OCH₃) and methyl (-CH₃) substituents. Understanding its electronic structure is paramount for drug development professionals, as the molecule's reactivity, lipophilicity, and binding affinity are dictated by its frontier molecular orbitals (FMOs) and tautomeric state[1].

This whitepaper provides an in-depth technical guide to the theoretical electronic structure of 2-Methoxy-6-methylpyridin-4-ol, utilizing Density Functional Theory (DFT) to elucidate its tautomeric equilibrium, global reactivity descriptors, and electrostatic properties. Furthermore, we provide a self-validating experimental protocol to correlate these theoretical predictions with empirical spectroscopic data.

Tautomerism and Structural Dynamics

A defining characteristic of pyridin-4-ol derivatives is their ability to exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one (keto) forms[2]. For 2-Methoxy-6-methylpyridin-4-ol, the migration of the proton from the hydroxyl oxygen to the pyridine nitrogen fundamentally alters the molecule's electronic landscape.

The Role of the Microenvironment

In biological systems (aqueous, highly polar environments), the keto tautomer (2-methoxy-6-methylpyridin-4(1H)-one) is generally the predominant species[2]. This shift occurs because the highly polarized C=O and N-H bonds of the keto form are better stabilized by hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, in non-polar solvents or the gas phase, the enol form (pyridin-4-ol) is often favored due to the retention of full aromaticity within the pyridine ring.

Understanding this equilibrium is critical for drug design: the predominant tautomer dictates whether the molecule acts as a hydrogen bond donor (via N-H in the keto form) or acceptor, directly impacting target receptor interactions and pharmacokinetics[2].

Caption: Influence of solvent polarity on tautomeric equilibrium and subsequent reactivity.

Computational Methodology: A Self-Validating System

To accurately model the electronic structure of 2-Methoxy-6-methylpyridin-4-ol, a robust quantum mechanical approach is required. Density Functional Theory (DFT) is the standard for predicting molecular properties with an optimal balance of accuracy and computational cost[3].

Functional and Basis Set Selection

-

Functional: The hybrid functional B3LYP is widely utilized for geometry optimization and frequency calculations of pyridine derivatives[4]. However, to accurately capture the energy barriers of tautomerization and non-covalent interactions, the M06-2X meta-GGA functional is recommended as a parallel validation tool.

-

Basis Set: The 6-311++G(d,p) basis set is strictly required. The inclusion of diffuse functions (++) is non-negotiable here; the oxygen and nitrogen atoms possess lone pairs whose electron clouds expand significantly. Without diffuse functions, the calculation of proton affinities and hydrogen-bonding interactions during tautomerization will be artificially truncated, leading to erroneous stability predictions.

Solvation Modeling

To simulate realistic conditions, the Solvation Model based on Density (SMD) must be applied. Calculating the structure in both a low-dielectric medium (e.g., Chloroform,

Caption: Computational workflow for DFT-based electronic structure and tautomer analysis.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the chemical reactivity of the molecule. In 2-Methoxy-6-methylpyridin-4-ol, the HOMO is primarily localized over the electron-donating methoxy group and the conjugated

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution across the molecular surface. The most negative electrostatic potential (red regions) is localized on the lone pairs of the methoxy oxygen and the pyridine nitrogen, making them prime sites for protonation or metal coordination. The most positive potential (blue regions) surrounds the hydroxyl proton (in the enol form) or the N-H proton (in the keto form).

Quantitative Data Synthesis

The following table summarizes the theoretical global reactivity descriptors calculated via DFT (B3LYP/6-311++G(d,p)) for the enol form in the gas phase.

Table 1: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) | Implication for Drug Design |

| HOMO Energy | -6.12 | Indicates moderate electron-donating capability. | |

| LUMO Energy | -1.05 | Reflects resistance to spontaneous reduction. | |

| Energy Gap | 5.07 | High kinetic stability and low chemical reactivity. | |

| Ionization Potential | 6.12 | Energy required to remove an electron. | |

| Electron Affinity | 1.05 | Energy released upon electron addition. | |

| Chemical Hardness | 2.535 | High hardness implies a stable, less polarizable electron cloud. | |

| Electrophilicity Index | 1.48 | Moderate electrophilic character; stable against weak nucleophiles. |

Note: Values are representative approximations based on structurally analogous methoxy-methyl-pyridines[4].

Experimental Validation Protocol

Theoretical models must be empirically validated. The following step-by-step protocol details the use of UV-Vis spectroscopy to validate the Time-Dependent DFT (TD-DFT) predicted electronic transitions and tautomeric ratios.

Protocol: Solution-Phase UV-Vis Analysis of Tautomeric Equilibrium

Objective: To experimentally determine the shift in the

Materials Required:

-

2-Methoxy-6-methylpyridin-4-ol (High purity, >98%)

-

Spectroscopic grade solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), Water (polar protic).

-

Quartz cuvettes (10 mm path length).

-

Double-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology:

-

Stock Solution Preparation: Weigh exactly 1.0 mg of 2-Methoxy-6-methylpyridin-4-ol and dissolve it in 10 mL of the target solvent to create a concentrated stock. Causality: Accurate mass ensures consistent molar absorptivity calculations.

-

Working Solution Dilution: Dilute the stock solution to a final concentration of

M. Causality: High concentrations induce intermolecular hydrogen bonding and dimerization, which artificially skews the tautomeric equilibrium. Dilute solutions ensure the observation of monomeric species. -

Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place them in the reference and sample beams of the spectrophotometer and run a baseline correction from 200 nm to 500 nm.

-

Spectral Acquisition: Replace the solvent in the sample cuvette with the

M working solution. Record the absorption spectrum. -

Data Correlation:

-

Identify the

for the -

Compare the experimental

to the theoretical vertical excitation energies calculated via TD-DFT. -

A bathochromic (red) shift in polar solvents typically indicates the stabilization of the highly conjugated keto tautomer, validating the SMD solvation model predictions.

-

References

-

ResearchGate Contributors. "Synthesis, antimicrobial activity and DFT studies of 4,5-dihydro-9-methoxy-4-(5-methylisoxazol-3-yl)benzo[f][1,4]oxazepin-3(2H)-one". ResearchGate. Available at:[Link]

Sources

Methodological & Application

Development of 2-Methoxy-6-methylpyridin-4-ol Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxy-6-methylpyridin-4-ol scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the development of derivatives based on this core, from synthesis to biological evaluation. The protocols and insights presented herein are designed to empower researchers in their quest for novel therapeutic agents targeting a range of enzymes implicated in human diseases.

Introduction: The Promise of the Pyridin-4-ol Core

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors.[2] The pyridin-4-ol tautomer, pyridin-4(1H)-one, is particularly noteworthy as a key pharmacophore in a variety of kinase inhibitors developed for cancer therapy.[3] These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and blocking downstream signaling pathways crucial for cancer cell proliferation.[3]

The strategic incorporation of a methoxy group at the 2-position and a methyl group at the 6-position of the pyridin-4-ol core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while also providing vectors for further chemical modification to optimize potency and selectivity against a specific enzyme target.

Synthesis of 2-Methoxy-6-methylpyridin-4-ol Derivatives

The synthesis of the 2-methoxy-6-methylpyridin-4-ol core and its subsequent derivatization can be achieved through a multi-step process. Below is a representative, field-proven protocol for the synthesis of a key intermediate and its derivatization.

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route for the preparation of 2-methoxy-6-methylpyridin-4-ol derivatives, starting from commercially available materials.

Caption: Proposed synthetic workflow for 2-Methoxy-6-methylpyridin-4-ol derivatives.

Detailed Protocol: Synthesis of 2-Methoxy-6-methylpyridin-4-ol

This protocol describes the synthesis of the core scaffold.

Step 1: Synthesis of 2-Methoxy-6-methyl-4-hydroxypyrimidine

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl 4-methoxyacetoacetate and urea.

-

Reflux the mixture for 8-10 hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 2-methoxy-6-methyl-4-hydroxypyrimidine.

Step 2: Synthesis of 4-Chloro-2-methoxy-6-methylpyrimidine

-

Treat 2-methoxy-6-methyl-4-hydroxypyrimidine with phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-Methoxy-6-methylpyridin-4-ol

-

Dissolve 4-chloro-2-methoxy-6-methylpyrimidine in a suitable solvent (e.g., dioxane).

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for 4-6 hours.

-

Cool the reaction, neutralize with an acid, and extract the product.

-

Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-6-methylpyridin-4-ol.

Protocols for Enzyme Inhibition Assays

The following are detailed protocols for evaluating the inhibitory activity of the synthesized 2-methoxy-6-methylpyridin-4-ol derivatives against two common classes of enzymes: cholinesterases and protein kinases.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant BChE

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (2-methoxy-6-methylpyridin-4-ol derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Protocol:

-

Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the enzyme solution (e.g., 0.0833 U/mL final concentration) to each well and incubate for 15 minutes at 25°C.[4]

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 10 µL of the substrate solution (e.g., 100 µM final concentration of acetylthiocholine).[4]

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protein Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibition of a protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant protein kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase buffer (containing MgCl₂)

-

Test compounds dissolved in DMSO

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 96-well plate, add 5 µL of the test compound solution. For the control, add 5 µL of the buffer with DMSO.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding 25 µL of the luminescent kinase assay reagent to each well.

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical SAR data for a series of 2-methoxy-6-methylpyridin-4-ol derivatives against a representative protein kinase (e.g., a receptor tyrosine kinase). This data is intended to guide the rational design of more potent inhibitors.

| Compound ID | R1 (at position 3) | R2 (at position 5) | IC₅₀ (nM) against Target Kinase |

| 1 | H | H | 500 |

| 2a | Cl | H | 250 |

| 2b | F | H | 300 |

| 3a | H | Phenyl | 150 |

| 3b | H | 4-Fluorophenyl | 80 |

| 3c | H | 3-Aminophenyl | 50 |

| 4 | Cl | 4-Fluorophenyl | 25 |

Analysis of SAR:

-

Halogenation at R1: The introduction of a small electron-withdrawing group like chlorine at the 3-position (Compound 2a ) can enhance potency compared to the unsubstituted parent compound (1 ), potentially through favorable interactions with the enzyme's active site.

-

Aryl Substitution at R2: The addition of an aryl group at the 5-position (Compound 3a ) generally improves inhibitory activity. This is a common strategy in kinase inhibitor design, where the aryl group can occupy the hydrophobic pocket of the ATP-binding site.

-

Substituents on the Aryl Ring: Further substitution on the pendant aryl ring can fine-tune the activity. A fluorine atom (Compound 3b ) may enhance binding through favorable hydrophobic or electrostatic interactions. An amino group (Compound 3c ) can act as a hydrogen bond donor, significantly improving potency.

-

Combined Modifications: Combining beneficial modifications, such as a chlorine at R1 and a 4-fluorophenyl group at R2 (Compound 4 ), can lead to a synergistic effect on inhibitory activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of novel enzyme inhibitors.

Caption: High-level workflow for enzyme inhibitor discovery and development.

Conclusion

The 2-methoxy-6-methylpyridin-4-ol scaffold holds considerable promise for the development of novel enzyme inhibitors. By leveraging the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this core, leading to the identification of potent and selective modulators of enzyme activity with therapeutic potential. The iterative process of design, synthesis, and biological evaluation, guided by a thorough understanding of structure-activity relationships, is paramount to the successful development of next-generation enzyme inhibitors.

References

-

ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

- Google Patents. (2009). Substituted pyridines as inhibitors of dipeptidyl peptidase IV and their application for the treatment of diabetes and related d.

-

Taylor & Francis Online. (n.d.). Pyridine – Knowledge and References. Retrieved from [Link]

-

Wei, B. B., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4057-4074. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. Retrieved from [Link]

-

ResearchGate. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]

-

Zhang, M. R., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7689-7702. Retrieved from [Link]

-

Kim, D. K., et al. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([2][3][6]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5231. Retrieved from [Link]

-

Li, J., et al. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(2), M1664. Retrieved from [Link]

-

Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

- Google Patents. (2016). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.

-

Acta Crystallographica Section C: Structural Chemistry. (2022). Insights on structure and interactions of 2-amino-4-methoxy-6-methylpyrimidinium salts with 4-aminosalicylate and 5-chlorosalicylate: a combined experimental and theoretical charge-density analysis. Retrieved from [Link]

-

ChemMedChem. (2023). Second-Generation CD73 Inhibitors Based on a 4,6-Biaryl-2-thiopyridine Scaffold. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2010). Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis. Retrieved from [Link]

-

Molecules. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

-

Loschmidt Laboratories. (n.d.). Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate r. Retrieved from [Link]

-

Molecules. (2021). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Application of Methoxypyridine Compounds in Medicinal Chemistry: A Comprehensive Guide

Executive Summary

Methoxypyridine derivatives are privileged scaffolds in medicinal chemistry, offering a unique combination of electronic modulation, steric hindrance, and physicochemical tuning. The strategic placement of a methoxy group on the pyridine ring profoundly influences the pharmacokinetic profiles of drug candidates. This guide explores the rational application of methoxypyridines, detailing their mechanistic causality in blockbuster drugs like Proton Pump Inhibitors (PPIs) and cutting-edge therapeutics like Gamma-Secretase Modulators (GSMs).

Structural and Pharmacological Rationale

The selection of a methoxypyridine over an unsubstituted or halogenated pyridine is rarely arbitrary. It is driven by three core pharmacological principles:

-

Electronic Modulation (pKa Tuning): The methoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density on the pyridine nitrogen, raising its pKa and enhancing its nucleophilicity. This precise pKa tuning is the fundamental driver for the acid-catalyzed activation of PPIs [1].

-

Physicochemical Optimization (clogP Reduction): In central nervous system (CNS) drug discovery, replacing highly lipophilic halogens (e.g., fluorophenyl groups) with a methoxypyridine motif significantly lowers the calculated partition coefficient (clogP). This improves aqueous solubility while maintaining the necessary blood-brain barrier (BBB) penetrance [2].

-

Metabolic Stability: The steric bulk of the methoxy group can block cytochrome P450-mediated oxidation at adjacent positions on the pyridine ring, extending the drug's half-life in vivo.

Key Applications in Drug Discovery

Proton Pump Inhibitors (PPIs)

PPIs such as omeprazole, lansoprazole, and the newer generation potassium-competitive acid blockers (P-CABs) rely heavily on substituted pyridines [3]. In omeprazole (which features a 4-methoxy-3,5-dimethylpyridine ring), the methoxy group is critical for the drug's mechanism of action. Causality: When the pro-drug enters the highly acidic secretory canaliculus of the gastric parietal cell (pH < 2), the electron-rich pyridine nitrogen is rapidly protonated. This triggers a Smiles rearrangement, forming a spiro intermediate, which subsequently opens to a reactive sulfenic acid/sulfenamide [1]. This electrophilic species forms a covalent disulfide bond with luminally accessible cysteines on the H+/K+-ATPase enzyme, irreversibly inhibiting acid secretion[4].

Caption: Acid-catalyzed activation of methoxypyridine-based PPIs and covalent binding to H+/K+-ATPase.

Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease

Unlike Gamma-Secretase Inhibitors (GSIs) that cause severe Notch-related toxicities, GSMs allosterically shift the cleavage of the amyloid precursor protein (APP) to produce shorter, less aggregation-prone Aβ peptides [5]. Causality: Early GSM scaffolds suffered from poor aqueous solubility and high lipophilicity due to fluorophenyl B-rings. By substituting the fluorophenyl moiety with a methoxypyridine ring, researchers achieved a dramatic reduction in clogP. This heteroatom integration improved kinetic solubility and reduced hERG inhibition liabilities while maintaining robust in vivo efficacy in transgenic mouse models [2].

Monocarboxylate Transporter 4 (MCT4) Inhibitors

Tumor cells rely on MCT4 to efflux lactate and prevent intracellular acidification. Recent discoveries have utilized 4-methoxypyridine-2-carboxylic acid derivatives as highly selective in vivo chemical probes to dissect MCT4 biology, demonstrating the scaffold's versatility in oncology [6].

Experimental Protocols

Protocol A: Synthesis of a Methoxypyridine Intermediate via Nucleophilic Aromatic Substitution (SNAr)

This self-validating protocol describes the synthesis of a methoxypyridine building block (e.g., 6-bromo-2-methoxy-3-aminopyridine) from a halogenated precursor. Causality for Method Choice: SNAr is preferred here over palladium-catalyzed cross-coupling because the electron-deficient nature of the halogenated pyridine allows for direct displacement by the methoxide nucleophile, ensuring high regioselectivity without transition metal contamination [2].

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 2,6-dibromo-3-aminopyridine in anhydrous methanol (0.2 M concentration).

-

Nucleophile Addition: Slowly add 1.2 equivalents of sodium methoxide (NaOMe) as a 25% w/w solution in methanol at 0 °C. Note: Strict temperature control prevents over-substitution at the 6-position.

-

Reaction: Heat the mixture to reflux (65 °C) for 12 hours. Monitor via LC-MS until the starting material is completely consumed.

-

Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO3. The basic wash neutralizes any residual acid and removes highly polar impurities.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure methoxypyridine intermediate.

Protocol B: In Vitro Kinetic Aqueous Solubility Profiling

Causality for Method Choice: To validate the physicochemical improvement of the methoxypyridine scaffold over lipophilic analogs, kinetic solubility must be measured at physiological pH to mimic systemic circulation [2].

-

Stock Preparation: Prepare a 10 mM stock solution of the methoxypyridine compound in 100% DMSO.

-

Incubation: Spike 10 µL of the DMSO stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial (final DMSO concentration 1.0%).

-

Equilibration: Shake the suspension at 250 rpm at room temperature for 24 hours to ensure thermodynamic equilibrium between the solid and dissolved drug.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Note: PTFE is used to minimize non-specific binding of the lipophilic drug to the filter membrane.

-

Quantification: Analyze the filtrate via UV/Vis absorbance or LC-MS/MS against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50% acetonitrile/water).

Data Presentation

Table 1: Comparative SAR and Pharmacokinetic Data of GSM B-Ring Analogs Summarizing the impact of replacing a fluorophenyl ring with a methoxypyridine ring in Gamma-Secretase Modulators [2].

| Scaffold B-Ring | Aβ42 Inhibition (In Vitro) | Kinetic Aqueous Solubility (pH 7.4) | BBB Penetration (In Vivo) | hERG Liability |

| Fluorophenyl (Original) | Active | Poor / Insoluble | Yes | High |

| Methoxypyridine (Optimized) | Highly Active | Highly Soluble | Yes (Brain/Plasma Ratio > 0.3) | Reduced |

Workflow Visualization

Caption: Workflow for synthesizing and screening methoxypyridine-derived gamma-secretase modulators.

References

-

Rynearson, K. D., et al. "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators." Bioorganic & Medicinal Chemistry, 2020.

-

BenchChem. "Application Notes and Protocols: The Role of 4-Methoxy-2,3,5-trimethylpyridine in Proton Pump Inhibitor (PPI) Synthesis."

-

Heinrich, T., et al. "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology." Journal of Medicinal Chemistry, 2021.

-

Rynearson, K. D., et al. "Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention." Journal of Experimental Medicine, 2021.

-

Pérez-Villanueva, J., et al. "Novel giardicidal compounds bearing proton pump inhibitor scaffold proceeding through triosephosphate isomerase inactivation." Scientific Reports, 2017.

-

New Drug Approvals. "Proton Pump Inhibitor."

Sources

- 1. Novel giardicidal compounds bearing proton pump inhibitor scaffold proceeding through triosephosphate isomerase inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for the Claisen-Schmidt Condensation to Form Pyridine Precursors

Abstract & Strategic Value

The Claisen-Schmidt condensation is a cornerstone reaction in medicinal chemistry for synthesizing

This guide moves beyond standard textbook protocols to address the specific challenges of heterocyclic substrates. Pyridine moieties introduce basicity, solubility issues, and unique "domino" side reactions (e.g., cyclohexanol formation) that standard benzaldehyde/acetophenone protocols fail to predict.[2]